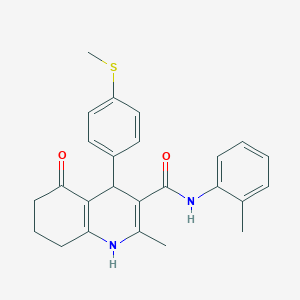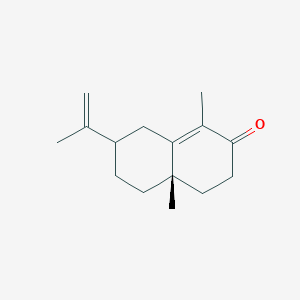
alpha-Cyperone;(+)-alpha-Cyperone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Alpha-Cyperone can be extracted from the rhizomes of Cyperus rotundus using supercritical fluid extraction methods. The compound is then separated through column chromatography on silica gel . Industrial production methods involve the use of supercritical solvents or ionic liquids to improve the yield and purity of the compound .
Análisis De Reacciones Químicas
Alpha-Cyperone undergoes several types of chemical reactions, including:
Oxidation: Alpha-Cyperone can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Alpha-Cyperone can undergo substitution reactions with various reagents to form different substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Alpha-Cyperone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other sesquiterpenoids and related compounds.
Medicine: The compound has demonstrated potential in treating neurodegenerative diseases like Parkinson’s disease by attenuating oxidative stress and apoptosis in neuronal cells.
Mecanismo De Acción
Alpha-Cyperone exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and reduction of reactive oxygen species.
Anti-inflammatory Activity: Alpha-Cyperone downregulates the expression of pro-inflammatory cytokines like IL-6 and COX-2, thereby reducing inflammation.
Neuroprotective Activity: The compound enhances neuroplasticity by increasing the expression of synaptic proteins and dendritic spine density.
Comparación Con Compuestos Similares
Alpha-Cyperone is similar to other sesquiterpenoids like beta-Cyperone, ligucyperonol, and canusesnol A . it is unique in its specific pharmacological activities and molecular targets. For instance, while both alpha-Cyperone and beta-Cyperone have anti-inflammatory properties, alpha-Cyperone is more effective in enhancing neuroplasticity and reducing oxidative stress .
Similar compounds include:
- Beta-Cyperone
- Ligucyperonol
- Canusesnol A
- Eudesma-3,11-dien-2-one
- Beta-Rotunol
Alpha-Cyperone stands out due to its broad spectrum of bioactivities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(4aS)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12?,15-/m0/s1 |
Clave InChI |
KUFXJZXMWHNCEH-CVRLYYSRSA-N |
SMILES isomérico |
CC1=C2CC(CC[C@]2(CCC1=O)C)C(=C)C |
SMILES canónico |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)
![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)
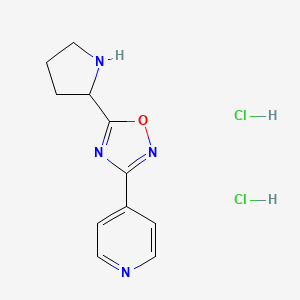


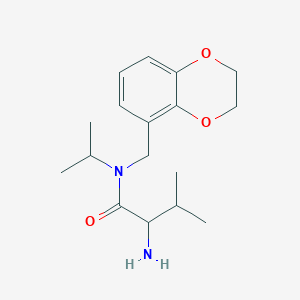
![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)
![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
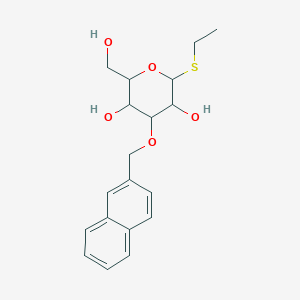
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
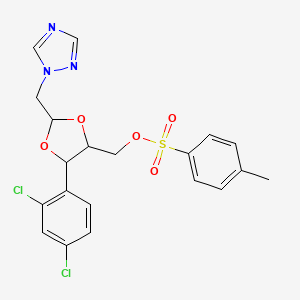
![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
